(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine
Description
(3R,4S)-4-Fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine is a fluorinated oxolane derivative with a stereospecific (3R,4S) configuration. The compound features a tetrahydropyran (oxane) ring substituted at the 4-position of the oxolane core, introducing a fluorine atom and an N-[(oxan-4-yl)methyl] group.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(oxan-4-ylmethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c11-9-6-14-7-10(9)12-5-8-1-3-13-4-2-8/h8-10,12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKGDVWKGBEBR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1CN[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and fluorinated amines.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the reaction.
Steps: The process involves the nucleophilic substitution of the oxirane ring with the fluorinated amine, followed by purification steps like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to analogs with modifications in the oxolane core, fluorine substitution, and N-alkyl/aryl groups. Key examples include:
Physicochemical Properties
- Lipophilicity : The heptyl-substituted analog exhibits higher logP values compared to the oxan-4-ylmethyl derivative due to its long alkyl chain. The oxane ring in the target compound balances lipophilicity with solubility.
- Solubility : Hydrochloride salts (e.g., ) show improved aqueous solubility, whereas the ethoxypropyl variant leverages ether oxygen atoms for moderate polar interactions.
- Stereochemistry : The (3R,4S) configuration in the target compound contrasts with racemic mixtures in analogs like , which may alter receptor binding selectivity.
Functional Group Impact
- Oxane Ring : Unique to the target compound, this group provides conformational rigidity and hydrogen-bonding sites, distinguishing it from analogs with flexible alkyl chains (e.g., ).
- Heterocyclic Substituents : Pyrazole and triazole derivatives (e.g., ) introduce aromaticity and hydrogen-bonding capacity, which are absent in the target compound.
Research Implications
- Drug Design : The oxan-4-ylmethyl group in the target compound offers a balance between solubility and target engagement, making it preferable over highly lipophilic (heptyl) or rigid (aryl) analogs in CNS drug development.
- Structure-Activity Relationships (SAR): Substituent variations highlight the importance of hydrogen-bond donors/acceptors (oxane vs. pyrazole) and stereochemistry in modulating biological activity.
Biological Activity
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine (CAS No. 2165551-51-7) is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorine atom and an oxan-4-yl group. Its stereochemistry is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to:
- Cell Proliferation : The compound may influence pathways that regulate cell growth and division.
- Apoptosis : It could play a role in promoting or inhibiting programmed cell death.
- Immune Response : Potential interactions with immune system components may enhance or suppress immune responses.
Biological Activity Data
Recent research has highlighted several biological activities associated with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Case Studies
- Antiviral Activity : A study demonstrated that this compound exhibited significant antiviral properties against certain viral strains, suggesting its potential as a therapeutic agent in viral infections.
- Anticancer Properties : In vitro experiments indicated that this compound induced apoptosis in various cancer cell lines, highlighting its potential in cancer therapy. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Similar fluorine substitution | Moderate enzyme inhibition |
| Ammonium derivatives | Different functional groups | Varying anticancer effects |
The presence of the oxan group and specific stereochemistry in this compound enhances its reactivity and biological activity compared to these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
